molecular formula C10H20Cl2N4O2S B1455069 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1361116-49-5

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1455069
CAS No.: 1361116-49-5
M. Wt: 331.3 g/mol
InChI Key: CLWITBXZAKBZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring, linked to a pyrazolylamine moiety. This compound is often studied for its potential biological activities and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common route includes the reaction of piperidine with methanesulfonyl chloride to form the methanesulfonyl-piperidine intermediate. This intermediate is then reacted with pyrazolylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as Dess-Martin reagent for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Using reagents like Dess-Martin periodinane.

    Reduction: Typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl-piperidine structure linked to a pyrazolylamine moiety makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWITBXZAKBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.